REACTION_CXSMILES
|
[C:1]([OH:5])(=[O:4])[CH:2]=[O:3].[C:6]([NH2:9])(=[O:8])[CH3:7]>C(O)(=O)C>[C:6]([NH:9][CH:2]([OH:3])[C:1]([OH:5])=[O:4])(=[O:8])[CH3:7]
|
Name
|
aqueous solution
|
Quantity
|
74 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.5 mol
|
Type
|
reactant
|
Smiles
|
C(C=O)(=O)O
|
Name
|
|
Quantity
|
29.55 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
by distilling under vacuum
|
Type
|
CUSTOM
|
Details
|
without exceeding 40° C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC(C(=O)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |